molecular formula C10H11F3N2O B1406601 4-Amino-N,N-dimethyl-2-trifluoromethylbenzamide CAS No. 1174234-00-4

4-Amino-N,N-dimethyl-2-trifluoromethylbenzamide

Cat. No. B1406601
CAS RN: 1174234-00-4
M. Wt: 232.2 g/mol
InChI Key: WSGKWCSSTYRPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-N,N-dimethyl-2-trifluoromethylbenzamide” is a chemical compound with the molecular formula C10H11F3N2O . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

While specific synthesis methods for “4-Amino-N,N-dimethyl-2-trifluoromethylbenzamide” were not found, related compounds have been synthesized through various methods. For instance, quinoline containing 1,2,4-triazole moiety was synthesized by heating 4-hydroxy-8-(trifluoromethyl)quinoline-thiosemicarbazide in aqueous potassium hydroxide solution .

Scientific Research Applications

Synthesis of Benzimidazoles

4-Amino-N,N-dimethyl-2-trifluoromethylbenzamide: can be used as a starting material in the synthesis of benzimidazoles . These compounds are of interest due to their potential as treatments for breast cancer, as they have been shown to inhibit the growth of endothelial cells, which are essential for tumor angiogenesis.

Research in Life Sciences

In the field of life sciences, this compound is utilized in various research applications, including the study of cell signaling pathways and the development of assays to measure the activity of biological molecules .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, causing changes at the molecular level . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

It’s known that similar compounds, such as indole derivatives, have diverse biological activities . This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity . More research is needed to fully understand how environmental factors influence the action of 4-Amino-N,N-dimethyl-2-(trifluoromethyl)benzamide.

properties

IUPAC Name

4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c1-15(2)9(16)7-4-3-6(14)5-8(7)10(11,12)13/h3-5H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGKWCSSTYRPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,N-dimethyl-2-trifluoromethylbenzamide

Synthesis routes and methods

Procedure details

To a solution of N,N-dimethyl-4-nitro-2-(trifluoromethyl)benzamide (10 g, 25.2 mmol) in MeOH (100 mL) stirred under N2 at 20° C. was added Pd/C (1 g, 9.40 mmol) in one charge. The reaction mixture stirred under a H2 atmosphere at 20° C. for 12 h. The mixture was filtered, and the filtrate was concentrated in vacuo to give the desired product 4-amino-N,N-dimethyl-2-(trifluoromethyl)benzamide (8.3 g, 23.59 mmol, 94.0% yield). TLC (DCM/MeOH=10:1, Rf=0.4): 1H NMR (400 MHz, CDCl3) δ 7.07 (d, J=8.2 Hz, 1H), 6.90 (s, 1H), 6.79 (d, J=8.2 Hz, 1H), 3.95 (br. s., 2H), 3.08 (s, 3H), 2.80 (s, 3H); ES-LCMS m/z 233.0 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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